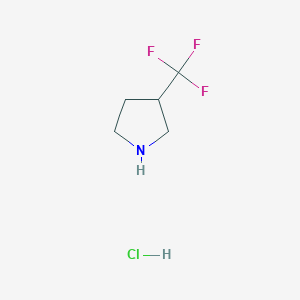

3-(Trifluoromethyl)pyrrolidine hydrochloride

CAS No.: 1189485-03-7

Cat. No.: VC2461613

Molecular Formula: C5H9ClF3N

Molecular Weight: 175.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1189485-03-7 |

|---|---|

| Molecular Formula | C5H9ClF3N |

| Molecular Weight | 175.58 g/mol |

| IUPAC Name | 3-(trifluoromethyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-2-9-3-4;/h4,9H,1-3H2;1H |

| Standard InChI Key | NIAIUSFJVYYGNP-UHFFFAOYSA-N |

| SMILES | C1CNCC1C(F)(F)F.Cl |

| Canonical SMILES | C1CNCC1C(F)(F)F.Cl |

Introduction

Chemical Structure and Properties

Molecular Identity and Basic Properties

3-(Trifluoromethyl)pyrrolidine hydrochloride is a structurally distinct compound featuring a five-membered pyrrolidine ring with a trifluoromethyl (CF₃) substituent at the 3-position. The compound exists as a hydrochloride salt, which enhances its solubility and stability in aqueous environments. Its molecular formula is C₅H₉ClF₃N with a molecular weight of 175.580 g/mol . The compound is identified by CAS number 1189485-03-7 and represents an important class of fluorinated heterocycles . This structure contributes to its distinctive chemical behavior and utility across various applications in research and industry.

The compound can exist in different stereochemical forms, including the racemic mixture and specific enantiomers such as the (3R)-3-(trifluoromethyl)pyrrolidine hydrochloride . These stereoisomers may exhibit different biological activities and properties, making stereochemical considerations important for applications in pharmaceutical research and development. The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties and reactivity.

Physical and Chemical Properties

The physical and chemical properties of 3-(Trifluoromethyl)pyrrolidine hydrochloride are largely influenced by the trifluoromethyl substituent and its salt form. The compound exhibits distinctive characteristics that contribute to its versatility in various applications.

Table 1: Physical and Chemical Properties of 3-(Trifluoromethyl)pyrrolidine hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉ClF₃N |

| Molecular Weight | 175.580 g/mol |

| LogP | 2.28900 |

| PSA | 12.03000 |

| CAS Number | 1189485-03-7 |

| Physical State | Crystalline solid |

| Solubility | Soluble in polar organic solvents and water |

The compound's LogP value of 2.28900 indicates moderate lipophilicity, which is advantageous for membrane permeability in biological systems . The polar surface area (PSA) of 12.03000 suggests relatively low hydrogen bonding capacity, which can influence the compound's absorption and distribution properties . The hydrochloride salt form enhances water solubility compared to the free base, making it more amenable to various research and synthetic applications.

Synthesis Methods

Laboratory Scale Synthesis

The synthesis of 3-(Trifluoromethyl)pyrrolidine hydrochloride typically involves multi-step organic reactions. While specific synthetic routes may vary, one approach for related compounds involves treating the free base with hydrogen chloride gas in an appropriate solvent.

For similar compounds such as 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, synthesis can involve reaction with dry hydrogen chloride gas in methanol. As described in literature: "To an ice-cold solution of 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in MeOH was purged dry-HCl (gas) for 10 minutes. The mixture was stirred at room temperature for 12 hours" . Similar methodologies could be adapted for the synthesis of 3-(Trifluoromethyl)pyrrolidine hydrochloride.

The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time to optimize yield and purity. Purification methods may include recrystallization, column chromatography, or other separation techniques to obtain the desired product with high purity.

Industrial Production Considerations

Industrial production of 3-(Trifluoromethyl)pyrrolidine hydrochloride would require scaling up laboratory procedures while addressing challenges related to safety, efficiency, and environmental impact. The production would likely involve optimization of reaction parameters, use of appropriate catalysts, and development of efficient purification processes.

Considerations for industrial scale production may include:

-

Development of cost-effective and scalable synthetic routes

-

Optimization of reaction conditions to maximize yield and minimize by-products

-

Implementation of safety measures for handling hydrogen chloride gas

-

Design of efficient purification processes

-

Environmental considerations to minimize waste and energy consumption

Applications in Research and Industry

Pharmaceutical Development

3-(Trifluoromethyl)pyrrolidine hydrochloride serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders . The trifluoromethyl group enhances drug efficacy and specificity through several mechanisms:

-

Improved metabolic stability due to the resistance of C-F bonds to enzymatic degradation

-

Enhanced binding affinity to specific receptors, improving therapeutic outcomes

-

Increased lipophilicity, which can improve drug bioavailability and tissue penetration

-

Altered electronic properties of the molecule, affecting its interactions with biological targets

Researchers utilize this compound in the development of pharmaceuticals due to its ability to modulate biological pathways through specific interactions with enzymes and receptors . The presence of the trifluoromethyl group can significantly influence the pharmacodynamic and pharmacokinetic properties of drug candidates, making it a valuable building block in medicinal chemistry.

Material Science Applications

In material science, 3-(Trifluoromethyl)pyrrolidine hydrochloride contributes to the development of advanced materials, including polymers and coatings with specialized properties . The trifluoromethyl group imparts several desirable characteristics to materials:

-

Enhanced chemical resistance against acids, bases, and oxidizing agents

-

Improved thermal stability, allowing materials to withstand higher temperatures

-

Lower surface energy, resulting in water and oil repellency

-

Increased durability and weather resistance

These properties make fluorinated compounds derived from 3-(Trifluoromethyl)pyrrolidine hydrochloride valuable in creating materials for applications requiring resistance to harsh environmental conditions or chemical exposure . The unique properties of fluorinated materials continue to drive research in this area, with potential applications in protective coatings, electronic materials, and specialized polymers.

Agricultural Chemistry

The compound finds applications in agricultural chemistry, particularly in the development of more effective pesticides and herbicides . The trifluoromethyl group can enhance agrochemical performance through:

-

Increased resistance to degradation under field conditions, extending activity duration

-

Improved target specificity, reducing off-target effects

-

Enhanced penetration through plant cuticles or insect exoskeletons

-

Optimized binding to specific biological targets in pests

These characteristics align with modern agricultural chemistry's goals of developing more efficient and environmentally friendly crop protection solutions . By incorporating 3-(Trifluoromethyl)pyrrolidine hydrochloride or its derivatives into agrochemical design, researchers aim to create products that provide effective pest control while minimizing environmental impact.

Research Reagents and Fluorine Chemistry

As a reagent in organic synthesis, 3-(Trifluoromethyl)pyrrolidine hydrochloride aids researchers in creating complex molecules for various applications . Its defined structure and reactivity make it a useful tool for introducing trifluoromethyl groups into more complex molecular architectures.

The compound is valuable in fluorine chemistry studies, helping scientists explore new fluorinated compounds with innovative applications in medicine and electronics . The growing importance of fluorine in drug discovery and materials science ensures continued interest in compounds like 3-(Trifluoromethyl)pyrrolidine hydrochloride as building blocks for advanced materials and pharmaceuticals.

| Hazard Statement | Description | Hazard Category |

|---|---|---|

| H315 | Causes skin irritation | Skin Irritation, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2A |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 |

These hazard classifications necessitate appropriate safety measures when handling the compound . Researchers should implement standard laboratory safety practices, including:

-

Use of appropriate personal protective equipment (gloves, lab coat, safety glasses)

-

Adequate ventilation in the work area to minimize inhalation exposure

-

Proper storage in tightly closed containers in a cool, dry place

-

Washing hands thoroughly after handling

-

Avoiding contact with skin, eyes, and clothing

Current Research and Future Directions

Recent Research Findings

Recent research involving 3-(Trifluoromethyl)pyrrolidine hydrochloride and related fluorinated pyrrolidines has focused on expanding their applications in pharmaceutical development and material science. Studies have explored:

-

Structure-activity relationships to understand how the position and orientation of the trifluoromethyl group affects biological activity

-

Development of novel synthetic routes to improve efficiency and stereoselectivity

-

Investigation of the compound's utility in creating new drug candidates, particularly for neurological disorders

-

Exploration of new applications in advanced materials and coatings

Research on compounds with similar structures suggests they can modulate biological pathways by inhibiting or activating specific enzymes involved in metabolic processes. The trifluoromethyl group enhances metabolic stability and bioavailability, making these compounds attractive for pharmacological studies.

Future Research Directions

Future research directions for 3-(Trifluoromethyl)pyrrolidine hydrochloride may include:

-

Development of stereoselectsive synthesis methods to produce specific enantiomers with enhanced biological activity

-

Exploration of the compound's potential in emerging fields such as nanotechnology and sustainable materials

-

Investigation of new therapeutic applications, particularly in areas where current treatments are inadequate

-

Refinement of production methods to improve efficiency, reduce costs, and minimize environmental impact

-

Further study of structure-property relationships to guide rational design of new compounds with optimized properties

As research in fluorine chemistry continues to advance, compounds like 3-(Trifluoromethyl)pyrrolidine hydrochloride are expected to play increasingly important roles in addressing challenges in medicine, materials science, and agricultural technology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume